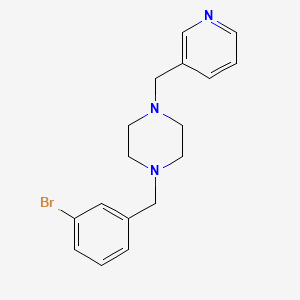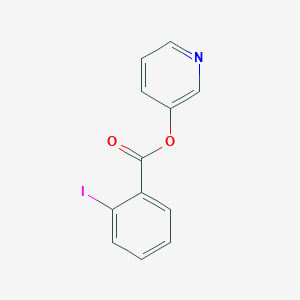
1-(3-bromobenzyl)-4-(3-pyridinylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-bromobenzyl)-4-(3-pyridinylmethyl)piperazine is a chemical compound that has been widely studied for its potential use in scientific research. This compound has shown promising results in various studies, making it a popular choice for researchers in the field of pharmacology and neuroscience.
Mécanisme D'action
The mechanism of action of 1-(3-bromobenzyl)-4-(3-pyridinylmethyl)piperazine involves its binding to certain receptors in the brain, including the serotonin and dopamine receptors. This binding results in the modulation of neurotransmitter release, which can have various effects on the brain and behavior.
Biochemical and Physiological Effects:
1-(3-bromobenzyl)-4-(3-pyridinylmethyl)piperazine has been shown to have various biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in certain areas of the brain, leading to changes in behavior. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(3-bromobenzyl)-4-(3-pyridinylmethyl)piperazine in lab experiments is its high selectivity for certain receptors in the brain. This allows researchers to study specific pathways and neurotransmitter systems. However, one limitation of this compound is that it can be difficult to work with due to its low solubility in water.
Orientations Futures
There are several future directions for research related to 1-(3-bromobenzyl)-4-(3-pyridinylmethyl)piperazine. One area of interest is its potential use as a treatment for addiction and other psychiatric disorders. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or limitations. Finally, there is a need for the development of new and improved synthesis methods for this compound to make it more accessible for researchers.
In conclusion, 1-(3-bromobenzyl)-4-(3-pyridinylmethyl)piperazine is a valuable tool for scientific research in the field of pharmacology and neuroscience. Its high selectivity for certain receptors in the brain and its potential therapeutic applications make it a promising compound for future studies.
Méthodes De Synthèse
The synthesis of 1-(3-bromobenzyl)-4-(3-pyridinylmethyl)piperazine involves the reaction of 3-bromobenzyl chloride with 3-pyridinemethanol in the presence of potassium carbonate and DMF (N,N-dimethylformamide). The resulting product is then reacted with piperazine in the presence of triethylamine to yield the final product.
Applications De Recherche Scientifique
1-(3-bromobenzyl)-4-(3-pyridinylmethyl)piperazine has been extensively studied for its potential use in scientific research. This compound has been shown to have a high affinity for certain receptors in the brain, making it a valuable tool for studying the central nervous system. It has been used in studies related to anxiety, depression, and addiction, among other conditions.
Propriétés
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3/c18-17-5-1-3-15(11-17)13-20-7-9-21(10-8-20)14-16-4-2-6-19-12-16/h1-6,11-12H,7-10,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDMFLIWLZITCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Br)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromobenzyl)-4-(pyridin-3-ylmethyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{5-[2-cyano-2-(3-nitrophenyl)vinyl]-2-furyl}benzonitrile](/img/structure/B5786939.png)
![5-[(2-allylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5786944.png)
![{4-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}acetic acid](/img/structure/B5786951.png)

![4-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)phenyl thiocyanate](/img/structure/B5786972.png)
![1-[2-(trifluoromethyl)benzyl]azocane](/img/structure/B5786979.png)

![1-(4-fluorophenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5786988.png)
![2-[(5-chloro-2-nitrophenyl)thio]-N-phenylacetamide](/img/structure/B5786994.png)


![N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5787015.png)

